E5,4

Description

Structure

3D Structure

Properties

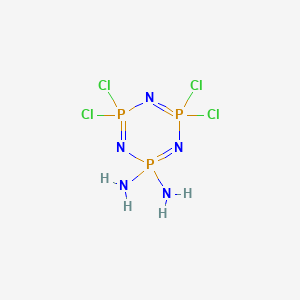

CAS No. |

10535-05-4 |

|---|---|

Molecular Formula |

Cl4H4N5P3 |

Molecular Weight |

308.8 g/mol |

IUPAC Name |

4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine |

InChI |

InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2 |

InChI Key |

OEASWXZMEMCUFK-UHFFFAOYSA-N |

SMILES |

NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |

Canonical SMILES |

NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |

Other CAS No. |

10535-05-4 |

Synonyms |

4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of HPV-16 E5 Oncoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Papillomavirus type 16 (HPV-16) is the primary etiological agent associated with the development of cervical and other anogenital cancers. While the oncogenic roles of the E6 and E7 proteins are well-established, the E5 oncoprotein plays a crucial, albeit more subtle, role in the early stages of carcinogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms of the HPV-16 E5 oncoprotein, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates. E5's strategic localization to the endoplasmic reticulum and Golgi apparatus allows it to manipulate cellular processes critical for viral persistence and cellular transformation, including growth factor signaling, immune recognition, and apoptosis.[1]

Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

A primary mechanism through which HPV-16 E5 exerts its oncogenic effects is by hijacking the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival. E5 enhances EGFR signaling through multiple interconnected actions.

One key action of E5 is its interaction with the 16-kDa subunit of the vacuolar H+-ATPase (V-ATPase), which impairs the acidification of endosomes.[2] This inhibition of endosomal acidification delays the degradation of internalized EGFR, promoting its recycling to the cell surface and leading to sustained downstream signaling.[3] Furthermore, HPV-16 E5 has been shown to disrupt the interaction between EGFR and c-Cbl, a ubiquitin ligase that targets the receptor for degradation.[2] This interference further contributes to the accumulation of activated EGFR at the cell surface. The sustained activation of the EGFR pathway by E5 promotes cell proliferation and contributes to cellular transformation.[1]

Quantitative Data on E5-Mediated EGFR Modulation

| Parameter | Cell Line/System | Quantitative Finding | Reference |

| E5 RNA Expression | SCC90 HNSCC cells | 40-fold higher compared to AKC2 cells | |

| E5 RNA Expression | SCC47 HNSCC cells | 55-fold higher compared to AKC2 cells | |

| Effect of E5 Knockdown | SCC90 HNSCC cells | 85% reduction in E5 RNA expression | |

| Effect of E5 Knockdown | SCC90 HNSCC cells | 60% reduction in cell proliferation | |

| EGFR Expression | HPV16-positive OPCs | 37.7% of cases showed EGFR expression | [3] |

| pEGFR Expression | HPV16-positive OPCs | 39.6% of cases showed pEGFR expression | [3] |

Experimental Protocol: Co-Immunoprecipitation of HPV-16 E5 and EGFR

This protocol outlines the co-immunoprecipitation procedure to demonstrate the interaction between HPV-16 E5 and EGFR in cultured cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to HPV-16 E5

-

Antibody specific to EGFR

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture cells expressing HPV-16 E5 and EGFR to ~80-90% confluency.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the anti-HPV-16 E5 antibody overnight at 4°C on a rotator.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

-

Wash the beads three times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Neutralize the eluate with neutralization buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-EGFR antibody to detect the co-precipitated EGFR.

Signaling Pathway Diagram: E5 and EGFR

Caption: HPV-16 E5 enhances EGFR signaling by inhibiting endosomal acidification and receptor degradation.

Downregulation of MHC Class I and Immune Evasion

To establish a persistent infection, HPV has evolved mechanisms to evade the host immune system. The HPV-16 E5 oncoprotein plays a significant role in this process by downregulating the surface expression of Major Histocompatibility Complex (MHC) class I molecules.[4] MHC class I molecules are essential for presenting viral antigens to cytotoxic T lymphocytes (CTLs), which are critical for clearing viral infections.

E5 physically interacts with the heavy chain of MHC class I molecules within the endoplasmic reticulum and Golgi apparatus, retaining the complex in these compartments and preventing its transport to the cell surface.[5] This leads to a significant reduction in the presentation of viral peptides on the cell surface, thereby impairing recognition and killing of infected cells by CTLs.[4]

Quantitative Data on E5-Mediated MHC Class I Downregulation

| Parameter | Cell Line/System | Quantitative Finding | Reference |

| Productive HPV16-E5 transcripts | Oropharyngeal carcinomas (OPCs) | Detected in 11.3% of cases | [6] |

| HLA-I expression loss | HPV-associated OPCs | Observed in approximately 90% of cases | [6] |

| High E5 and low HLA-I expression | Oropharyngeal carcinomas (OPCs) | Associated with worse disease-free survival | [7] |

Experimental Protocol: Analysis of MHC Class I Surface Expression by Flow Cytometry

This protocol describes the use of flow cytometry to quantify the surface expression of MHC class I molecules in cells expressing HPV-16 E5.

Materials:

-

Cells expressing HPV-16 E5 and control cells

-

Phycoerythrin (PE)-conjugated anti-MHC class I antibody (e.g., anti-HLA-A, B, C)

-

Isotype control antibody (PE-conjugated)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Harvest cells expressing HPV-16 E5 and control cells by gentle trypsinization.

-

Wash the cells twice with ice-cold flow cytometry buffer.

-

Resuspend the cells in flow cytometry buffer to a concentration of 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the PE-conjugated anti-MHC class I antibody or the isotype control antibody to the respective tubes.

-

Incubate the cells for 30 minutes at 4°C in the dark.

-

Wash the cells twice with flow cytometry buffer to remove unbound antibody.

-

Resuspend the cells in 500 µL of flow cytometry buffer.

-

Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

-

Quantify the mean fluorescence intensity (MFI) of MHC class I expression and compare the MFI between E5-expressing and control cells.

Logical Relationship Diagram: E5 and MHC Class I Trafficking

References

- 1. Quantitative Role of the Human Papillomavirus Type 16 E5 Gene during the Productive Stage of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPV16 E5 protein disrupts the c-Cbl–EGFR interaction and EGFR ubiquitination in human foreskin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Use of HPV16-E5, EGFR, and pEGFR as Prognostic Biomarkers for Oropharyngeal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPV-16 E5 down-regulates expression of surface HLA class I and reduces recognition by CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Detection and significance of HPV16 E5-specific productive transcripts in oropharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of HPV-16 E5 in Cervical Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human papillomavirus type 16 (HPV-16) is the primary etiological agent of cervical cancer. While the oncogenic roles of the E6 and E7 proteins are well-established, the contribution of the E5 oncoprotein to cervical carcinogenesis is significant, particularly in the early stages of tumorigenesis. This technical guide provides an in-depth examination of the multifaceted role of HPV-16 E5, detailing its molecular mechanisms, impact on cellular signaling pathways, and its potential as a therapeutic target. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Human Papillomavirus (HPV) infection is a necessary cause of nearly all cases of cervical cancer.[1] High-risk HPV types, with HPV-16 being the most prevalent, encode oncoproteins that manipulate host cell processes to promote viral replication and persistence, ultimately leading to malignant transformation. The HPV-16 E5 protein is an 83-amino acid hydrophobic membrane protein that localizes to the endoplasmic reticulum and Golgi apparatus.[2] Although the E5 open reading frame is often lost upon viral integration into the host genome, a key event in cervical cancer progression, its expression in early lesions and in a subset of invasive cancers underscores its importance in the initial stages of carcinogenesis.[3][4]

E5 contributes to the oncogenic process through a variety of mechanisms, including the modulation of growth factor receptor signaling, evasion of host immune surveillance, and the alteration of apoptotic pathways.[5] This guide will systematically explore these functions, providing the detailed molecular insights necessary for targeted research and therapeutic development.

Molecular Mechanisms of HPV-16 E5 in Carcinogenesis

The HPV-16 E5 oncoprotein exerts its effects by interacting with and modulating the function of several key cellular proteins. These interactions disrupt normal cellular homeostasis, leading to increased cell proliferation, survival, and immune evasion.

Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

A primary mechanism by which HPV-16 E5 promotes cell proliferation is through the potentiation of Epidermal Growth Factor Receptor (EGFR) signaling. E5 enhances EGFR activation in a ligand-dependent manner, leading to sustained downstream signaling.[4]

Key Interactions and Effects:

-

Interaction with the 16K Subunit of V-ATPase: HPV-16 E5 binds to the 16-kDa subunit of the vacuolar H+-ATPase (V-ATPase).[6][7] This interaction is thought to impair the acidification of endosomes.[2] The reduced acidification inhibits the degradation of internalized EGFR, promoting its recycling to the cell surface and thereby amplifying signaling.[8] The hydrophobic span of E5 between amino acids 41 and 54 is crucial for this interaction.[2]

-

Inhibition of EGFR Ubiquitination: E5 has been shown to disrupt the interaction between EGFR and the ubiquitin ligase c-Cbl.[9] This interference reduces the ubiquitination of activated EGFR, a critical step for its degradation, leading to prolonged receptor signaling.[9]

-

Downstream Signaling: The sustained EGFR activation by E5 leads to the activation of downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt signaling cascades.[10] These pathways promote cell proliferation, survival, and angiogenesis.

Immune Evasion

HPV-16 E5 plays a crucial role in helping infected cells evade the host immune system, a critical step for persistent infection and cancer development.

Key Mechanisms:

-

Downregulation of MHC Class I: E5 downregulates the surface expression of Major Histocompatibility Complex (MHC) class I molecules. It achieves this by interacting with the HLA class I heavy chain, causing the retention of the MHC class I complex in the Golgi apparatus and preventing its transport to the cell surface.[11][12] This impairment of antigen presentation reduces the recognition of infected cells by cytotoxic T lymphocytes (CTLs).[11] The first hydrophobic domain of E5 is responsible for this interaction.[11][12]

-

Selective Downregulation: E5 selectively downregulates classical HLA-A and HLA-B molecules, which present viral peptides to CTLs, while not affecting the expression of HLA-C and HLA-E, which are ligands for inhibitory receptors on Natural Killer (NK) cells.[13] This selective downregulation allows the virus to evade CTLs while still inhibiting NK cell-mediated killing.

Alteration of Apoptosis

HPV-16 E5 contributes to cell survival by inhibiting apoptosis through multiple mechanisms.

Key Pathways:

-

Modulation of Bcl-2 Family Proteins: E5 alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that E5 expression leads to a decrease in the levels of the pro-apoptotic proteins Bax and Bak, while increasing the expression of the anti-apoptotic protein Bcl-2.[6]

-

Bax Degradation: HPV-16 E5 can stimulate the ubiquitin-proteasome-mediated degradation of Bax, a key pro-apoptotic protein.[7] This effect is mediated through a pathway involving cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and protein kinase A (PKA).[7]

-

Inhibition of Death Receptor-Mediated Apoptosis: E5 can impair apoptosis induced by death receptors such as Fas and TRAIL receptors. It has been shown to downregulate the total amount of Fas receptor and alter the formation of the death-inducing signaling complex (DISC).[3]

Quantitative Data on the Effects of HPV-16 E5

The following tables summarize quantitative data from various studies on the impact of HPV-16 E5 expression on key cellular processes.

Table 1: Effect of HPV-16 E5 on Cell Cycle Progression

| Parameter | Cell Type | E5 Expression | Change | Reference |

| Cells in S-phase | NIH 3T3 cells over-expressing EGFR | Transient transfection | ~40% increase | [14] |

| p27Kip1 half-life | NIH 3T3 cells over-expressing EGFR | Stable expression | Reduction from 18.4h to 12.7h (without EGF) | [14] |

| p27Kip1 half-life | NIH 3T3 cells over-expressing EGFR | Stable expression | Reduction from 12.8h to 3.6h (with EGF) | [14] |

Table 2: Effect of HPV-16 E5 on Apoptosis

| Parameter | Cell Type | E5 Expression | Change | Reference |

| Bax protein expression | C-33A cervical cancer cells | Transient transfection | Decreased | [6] |

| Bcl-2 protein expression | C-33A cervical cancer cells | Transient transfection | Increased | [6] |

| Caspase-3/7 activity | HPV-positive cervical cancer cell lines (CaSki, SiHa) | Treatment with E5 inhibitor | >10-fold activation of caspases | [1] |

| Apoptosis Rate (Annexin V) | CaSki cells | E5-siRNA transfection | Significant increase | [11] |

Table 3: Effect of HPV-16 E5 on Immune Evasion

| Parameter | Cell Line | E5 Expression | Change | Reference |

| Surface HLA-A and HLA-B | Keratinocytes | Stable expression | Downregulated | [13] |

| Surface HLA-C and HLA-E | Keratinocytes | Stable expression | No significant change | [13] |

Table 4: In Vivo Tumor Growth

| Animal Model | Cell Line | E5 Expression | Observation | Reference |

| BALB/c mice | BMK-16/myc (E5-expressing) | Endogenous | 70% of mice with E5-targeted vaccine controlled tumor growth | [3][15] |

| Nude mice | SiHa (HPV-16 positive, low E5) | Endogenous | Xenograft tumor growth observed | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the function of HPV-16 E5.

Western Blot for Detection of E5 and Related Proteins

Detecting the small, hydrophobic HPV-16 E5 protein requires an optimized Western blot protocol.

Materials:

-

Lysis buffer (RIPA or a buffer optimized for membrane proteins)

-

Protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer (2x)

-

15% or Tricine SDS-PAGE gels

-

PVDF membrane (0.2 µm pore size)

-

Transfer buffer with 20% methanol

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HPV-16 E5, anti-EGFR, anti-p-EGFR, anti-p21, anti-p27, anti-Bax, anti-Bcl-2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

Culture cells to desired confluency and treat as required.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

Gel Electrophoresis:

-

Mix 20-40 µg of protein with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 15% or Tricine SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Activate the PVDF membrane in methanol for 1 minute.

-

Assemble the transfer stack and transfer proteins to the PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control.

-

Co-Immunoprecipitation (Co-IP) for E5-Protein Interactions

This protocol is designed to investigate the interaction of the hydrophobic E5 protein with its binding partners.

Materials:

-

Lysis buffer with a mild detergent (e.g., 1% Digitonin or 1% NP-40)

-

Protease and phosphatase inhibitors

-

Anti-HPV-16 E5 antibody or antibody against the binding partner

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)

Protocol:

-

Cell Lysis:

-

Lyse cells as described in the Western blot protocol, using a lysis buffer with a mild detergent to preserve protein-protein interactions.

-

-

Pre-clearing:

-

Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody (anti-E5 or anti-binding partner) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with cold wash buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting as described above, probing for both E5 and its putative binding partner.

-

Real-Time Quantitative PCR (RT-qPCR) for E5 mRNA Expression

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Forward and reverse primers for HPV-16 E5 and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Primer Sequences (Example):

-

HPV-16 E6 Forward: 5'-CTG CAA TGT TTC AGG ACC CA-3'[9]

-

HPV-16 E6 Reverse: 5'-TCA TGT ATA GTT GTT TGC AGC TCT GT-3'[9]

-

HPV-16 E7 Forward: 5'-AAG TGT GAC TCT ACG CTT CGG TT-3'[9]

-

HPV-16 E7 Reverse: 5'-GCC CAT TAA CAG GTC TTC CAA A-3'[9] Note: Specific, validated primers for the E5 transcript should be designed or obtained from literature.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Run the reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for E5 and the housekeeping gene.

-

Calculate the relative expression of E5 mRNA using the ΔΔCt method.

-

Cell Proliferation (MTT) Assay

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with experimental compounds or conditions.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Apoptosis (Annexin V) Assay

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Harvest cells and wash with cold PBS.

-

-

Staining:

-

Resuspend cells in binding buffer.

-

Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by HPV-16 E5.

HPV-16 E5 and EGFR Signaling Pathway

Caption: HPV-16 E5 enhances EGFR signaling by promoting receptor recycling and inhibiting its degradation.

HPV-16 E5 and MHC Class I Antigen Presentation Pathway

Caption: HPV-16 E5 downregulates MHC class I surface expression, impairing immune recognition.

HPV-16 E5 and Apoptosis Regulation

Caption: HPV-16 E5 inhibits apoptosis by downregulating death receptors and modulating Bcl-2 family proteins.

Conclusion and Future Directions

The HPV-16 E5 oncoprotein is a significant contributor to cervical carcinogenesis, particularly in the early stages of the disease. Its ability to manipulate fundamental cellular processes, including growth factor signaling, immune recognition, and apoptosis, highlights its importance as a target for therapeutic intervention. The development of small molecule inhibitors or immunotherapies directed against E5 or the pathways it modulates holds promise for the prevention and treatment of HPV-associated malignancies. Further research into the precise molecular interactions of E5 and the full spectrum of its downstream effects will be crucial for the successful translation of these strategies into clinical practice. This guide provides a foundational resource to aid in these ongoing research and development efforts.

References

- 1. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

- 2. HPV16 E5 protein disrupts the c-Cbl–EGFR interaction and EGFR ubiquitination in human foreskin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 5. The HPV16 E5 protein: expression, detection, and stable complex formation with transmembrane proteins in COS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Human papillomavirus type 16 E5 protein inhibits hydrogen-peroxide-induced apoptosis by stimulating ubiquitin-proteasome-mediated degradation of Bax in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. e-crt.org [e-crt.org]

- 10. researchgate.net [researchgate.net]

- 11. Suppression of human papillomavirus type 16 E5 oncoprotein: A promising step in fostering the treatment of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The E5 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane Orientation of the Human Papillomavirus Type 16 E5 Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 16. Human Papillomavirus Oncoproteins Confer Sensitivity to Cisplatin by Interfering with Epidermal Growth Factor Receptor Nuclear Trafficking Related to More Favorable Clinical Survival Outcomes in Non-Small Cell Lung Cancer [mdpi.com]

HPV-16 E5 and Host Cell Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interactions between the Human Papillomavirus type 16 (HPV-16) E5 oncoprotein and host cell proteins. The E5 protein, a small, hydrophobic transmembrane protein, plays a crucial role in the viral life cycle and the early stages of carcinogenesis by manipulating a variety of cellular signaling pathways. This document provides a comprehensive overview of these interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.

Core Interactions and Cellular Consequences

The HPV-16 E5 oncoprotein localizes to the endoplasmic reticulum (ER) and Golgi apparatus and interacts with several host cell proteins, leading to the deregulation of cellular processes such as proliferation, apoptosis, and immune recognition.

Interaction with the Epidermal Growth Factor Receptor (EGFR)

A primary target of HPV-16 E5 is the EGFR, a receptor tyrosine kinase that plays a central role in cell growth and proliferation. E5 enhances EGFR signaling through multiple mechanisms:

-

Inhibition of EGFR degradation: E5 interacts with the 16-kDa subunit of the vacuolar H+-ATPase (v-ATPase), impairing endosomal acidification. This delay in acidification slows the degradation of ligand-activated EGFR, leading to increased receptor recycling to the cell surface and sustained signaling.

-

Stabilization of the activated EGFR: E5 can disrupt the interaction between the activated EGFR and the E3 ubiquitin ligase c-Cbl. This interference reduces EGFR ubiquitination and subsequent proteasomal degradation.

-

Enhanced ligand-dependent activation: The presence of E5 leads to a higher initial activation of EGFR upon ligand binding and prolongs the activated state of the receptor.

Downregulation of Major Histocompatibility Complex (MHC) Class I

To evade immune surveillance, HPV-16 E5 downregulates the surface expression of MHC class I molecules (also known as HLA class I in humans). E5 directly interacts with the heavy chain of the MHC class I complex, retaining it in the Golgi apparatus and preventing its transport to the cell surface. This impairment of antigen presentation hinders the recognition of virus-infected cells by cytotoxic T lymphocytes.

Modulation of Apoptosis

HPV-16 E5 can protect infected cells from apoptosis through various mechanisms:

-

Inhibition of Fas- and TRAIL-induced apoptosis: E5 can downregulate the expression of the Fas receptor and inhibit the formation of the death-induced signaling complex (DISC).

-

Inhibition of UV-B-induced apoptosis: This protective effect is mediated through the E5-dependent activation of EGFR and the downstream PI3K/Akt and ERK1/2 signaling pathways.

Quantitative Data on HPV-16 E5 Interactions

The following tables summarize the available quantitative data regarding the expression of HPV-16 E5 and its effect on host cell proteins.

| Cell Line | HPV-16 Status | E5 Protein Copies per Cell | Reference |

| Caski | Integrated | 12,700 | [1] |

| (16E5/E6/E7) HECs | Stably Expressed | 105,000 | [1] |

Table 1: Quantitation of HPV-16 E5 Protein Expression in Cell Lines. This table provides the absolute quantification of HPV-16 E5 protein copies in different cervical cancer and engineered cell lines.

| Cell Line | Condition | Fold Increase in Activated EGFR | Time Point | Reference |

| HFKs | E5-expressing vs. control | 2 | 5 min | |

| HFKs | E5-expressing vs. control | 6 | 30 min | |

| HFKs | E5-expressing vs. control | 3 | 60 min | |

| HFKs | E5-expressing vs. control | 2 | 150 min |

Table 2: Enhancement of EGFR Activation by HPV-16 E5. This table illustrates the fold increase in phosphorylated (activated) EGFR in Human Foreskin Keratinocytes (HFKs) expressing HPV-16 E5 compared to control cells at different time points after EGF stimulation.

Experimental Protocols

This section details the key experimental methodologies used to investigate the interactions of HPV-16 E5 with host cell proteins.

Co-Immunoprecipitation (Co-IP) for E5-Host Protein Interaction

This protocol is designed to isolate and identify proteins that interact with HPV-16 E5 in a cellular context.

Materials:

-

Cells expressing HA-tagged HPV-16 E5.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Anti-HA antibody (for immunoprecipitation).

-

Protein A/G agarose beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting apparatus.

-

Antibodies against the putative interacting protein for Western blot detection.

Procedure:

-

Cell Lysis: Lyse the cells expressing HA-E5 and control cells with lysis buffer on ice.

-

Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Pre-clearing: Incubate the lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-HA antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.

Mass Spectrometry for Identification of the E5 Interactome

This protocol outlines the general workflow for identifying a broad range of HPV-16 E5 interacting proteins.

Procedure:

-

Co-Immunoprecipitation: Perform a Co-IP experiment as described in section 3.1, using cells expressing a tagged version of E5.

-

Protein Elution and Digestion: Elute the immunoprecipitated proteins and digest them into peptides using a protease such as trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

Database Searching: Search the resulting fragmentation spectra against a protein database to identify the amino acid sequences of the peptides and, consequently, the proteins present in the sample.

-

Data Analysis: Compare the proteins identified in the E5-IP sample to those from a control IP (e.g., using an isotype control antibody or cells not expressing tagged E5) to identify specific E5-interacting proteins.

EGFR Phosphorylation Assay

This assay is used to quantify the effect of HPV-16 E5 on the activation of EGFR.

Materials:

-

Cells expressing HPV-16 E5 and control cells.

-

Epidermal Growth Factor (EGF).

-

Lysis buffer with phosphatase inhibitors.

-

Antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Western blotting or ELISA-based detection system.

Procedure:

-

Cell Culture and Starvation: Culture E5-expressing and control cells to the desired confluency and then starve them of growth factors by incubating in serum-free medium.

-

EGF Stimulation: Treat the cells with a known concentration of EGF for various time points.

-

Cell Lysis: Lyse the cells at each time point with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

Analysis:

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-EGFR and total EGFR. Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total EGFR and a detection antibody for p-EGFR to quantify the levels of phosphorylated receptor.

-

Cell Proliferation Assay

This assay measures the effect of HPV-16 E5 on cell growth.

Materials:

-

E5-expressing and control cells.

-

Cell culture medium.

-

A reagent for measuring cell viability (e.g., MTT, WST-1, or a reagent for quantifying ATP).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed equal numbers of E5-expressing and control cells into a 96-well plate.

-

Incubation: Incubate the cells for various time periods (e.g., 24, 48, 72 hours).

-

Viability Measurement: At each time point, add the viability reagent to the wells according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Plot the growth curves for both cell lines to compare their proliferation rates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by HPV-16 E5 and a typical experimental workflow for identifying its interacting partners.

References

The Subcellular Landscape of HPV-16 E5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the subcellular localization of the Human Papillomavirus (HPV) type 16 E5 oncoprotein. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies, and visualizes key cellular pathways influenced by E5's compartmentalization.

Introduction

The HPV-16 E5 protein is a small, 83-amino acid hydrophobic polypeptide that plays a significant role in the early stages of HPV-induced carcinogenesis. Its ability to modulate various cellular processes is intrinsically linked to its localization within specific subcellular compartments. Understanding the precise whereabouts of E5 is therefore critical for elucidating its oncogenic mechanisms and for the development of targeted therapeutics.

Subcellular Localization of HPV-16 E5

The HPV-16 E5 protein is predominantly found within the endomembrane system of the host cell. Its primary residences are the Endoplasmic Reticulum (ER) and the Golgi apparatus [1][2][3]. Localization to these organelles is crucial for its functions, including the manipulation of host protein trafficking and signaling.

In addition to the ER and Golgi, studies have also reported the presence of HPV-16 E5 in other subcellular locations, albeit with some conflicting findings:

-

Plasma Membrane: Some studies have detected a fraction of E5 at the cell surface[4]. One study conservatively estimated that at least 10% of the total HPV16 E5 protein is localized to the plasma membrane[4]. However, other research has failed to detect E5 at the plasma membrane, suggesting that its presence there might be dependent on expression levels or cell type[2].

-

Endosomes: E5 has been found to co-localize with markers of early endosomes. This localization is linked to its ability to inhibit endosomal acidification[5][6].

-

Nuclear Envelope: The proximity of the nuclear envelope to the ER likely accounts for the detection of E5 in this compartment[2].

Quantitative Distribution of HPV-16 E5

Precise quantitative data on the relative distribution of HPV-16 E5 across different subcellular compartments is limited in the existing literature. The hydrophobic nature of the protein presents challenges for accurate quantification. However, available data from various experimental approaches are summarized below.

| Subcellular Compartment | Method of Detection | Relative Abundance | Reference |

| Endoplasmic Reticulum | Immunofluorescence, Co-localization with ER markers (e.g., Calnexin) | High | [2] |

| Golgi Apparatus | Immunofluorescence, Co-localization with Golgi markers | High | [1] |

| Plasma Membrane | Cell Surface Biotinylation, Immunofluorescence | Low (estimated at ~10% of total) | [4] |

| Endosomes | Immunofluorescence, Co-localization with early endosome markers (e.g., EEA1) | Low to Moderate | |

| Nuclear Envelope | Immunofluorescence | Low | [2] |

Key Signaling Pathways Modulated by Localized HPV-16 E5

The specific subcellular localization of HPV-16 E5 is central to its ability to interfere with key cellular signaling pathways.

Enhancement of Epidermal Growth Factor Receptor (EGFR) Signaling

A major function of E5 is the potentiation of EGFR signaling. By localizing to the ER and Golgi, E5 can interact with newly synthesized EGFR, delaying its maturation and transport. Furthermore, in the endosomes, E5 inhibits acidification, which in turn reduces the degradation of internalized EGFR, promoting its recycling to the plasma membrane and leading to sustained signaling.

Caption: HPV-16 E5 enhances EGFR signaling.

Downregulation of MHC Class I Surface Expression

By residing in the ER and Golgi, HPV-16 E5 can interfere with the antigen presentation pathway. It has been shown to interact with the heavy chain of MHC class I molecules, retaining them within these compartments and preventing their transport to the cell surface. This allows infected cells to evade recognition and destruction by cytotoxic T lymphocytes.

Caption: HPV-16 E5 downregulates MHC class I presentation.

Inhibition of Endosomal Acidification

HPV-16 E5 interacts with the 16-kDa subunit of the vacuolar H+-ATPase (v-ATPase) in endosomal membranes. This interaction inhibits the pump's activity, leading to a failure in endosome acidification. This has downstream effects on processes like receptor degradation and viral uncoating.

References

- 1. Human papillomavirus type 16 E5 protein localizes to the Golgi apparatus but does not grossly affect cellular glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane Orientation of the Human Papillomavirus Type 16 E5 Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPV16 E5 protein disrupts the c-Cbl–EGFR interaction and EGFR ubiquitination in human foreskin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The human papillomavirus type 16 E5 oncoprotein inhibits epidermal growth factor trafficking independently of endosome acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

Oncogenic Potential of HPV-16 E5 Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Papillomavirus type 16 (HPV-16) is the primary etiological agent for the majority of cervical cancers and a significant fraction of other anogenital and oropharyngeal carcinomas.[1] While the oncogenic roles of the E6 and E7 proteins are well-established, the contribution of the E5 oncoprotein, particularly its genetic variants, to malignant transformation is an area of growing interest. The HPV-16 E5 is a small, hydrophobic protein that localizes to the membranes of the endoplasmic reticulum and Golgi apparatus.[2] It plays a crucial role in the early stages of the viral life cycle by modulating cellular processes to create an environment conducive to viral replication.[3] This technical guide provides an in-depth analysis of the oncogenic potential of HPV-16 E5 variants, summarizing key quantitative data, detailing experimental protocols for functional characterization, and visualizing critical signaling pathways and experimental workflows.

Introduction to HPV-16 E5 and its Role in Carcinogenesis

The E5 protein of high-risk HPV types, including HPV-16, is considered a minor oncoprotein that contributes to the multi-step process of carcinogenesis.[2] Although the E5 open reading frame is often lost upon integration of the viral genome into the host DNA, a frequent event in malignant progression, its expression in early lesions and in a subset of cancers where the viral DNA remains episomal suggests a critical role in the initial stages of transformation.[4][5] E5 exerts its oncogenic effects by interacting with and altering the function of numerous cellular proteins, leading to increased cell proliferation, inhibition of apoptosis, and evasion of the host immune response.[6][7] Natural variations in the E5 gene can lead to amino acid substitutions that may alter its biological activity, potentially influencing the risk of persistent infection and progression to cancer.[8]

Molecular Mechanisms of HPV-16 E5-Mediated Oncogenesis

The oncogenic activity of HPV-16 E5 is multifaceted, primarily revolving around its ability to manipulate key cellular signaling pathways.

Modulation of Growth Factor Receptor Signaling

A primary mechanism of E5-mediated transformation is its interaction with and potentiation of growth factor receptor signaling, most notably the Epidermal Growth Factor Receptor (EGFR).[9] E5 enhances EGFR activation in a ligand-dependent manner, leading to the downstream activation of proliferative signaling cascades such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[10][11] This sustained signaling promotes cell cycle progression and proliferation.[12]

Inhibition of Apoptosis

HPV-16 E5 contributes to cell survival by inhibiting apoptosis through multiple mechanisms. It can impair both the extrinsic (death receptor-mediated) and intrinsic apoptotic pathways. E5 has been shown to downregulate the expression of the Fas receptor and interfere with the formation of the death-inducing signaling complex (DISC) for both FasL and TRAIL, thereby protecting infected cells from immune-mediated killing.[7][13]

Immune Evasion

Evasion of the host immune system is critical for persistent viral infection. HPV-16 E5 contributes to this by downregulating the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells, thereby impairing the presentation of viral antigens to cytotoxic T lymphocytes.[14]

Data on the Oncogenic Potential of HPV-16 E5 Variants

Natural sequence variations in the HPV-16 E5 gene can influence its oncogenic activity. The following tables summarize the amino acid changes in common E5 variants and the available quantitative data on their mitogenic potential.

Table 1: Amino Acid Variations in Common HPV-16 E5 Variants

| Variant Designation | Amino Acid Changes from Reference Sequence |

| Reference Sequence | - |

| Thr64 | N64T |

| Leu44Val65 | L44V, V65L |

| Thr37Leu44Val65 | T37A, L44V, V65L |

| Tyr8Leu44Val65 | Y8H, L44V, V65L |

Data compiled from publicly available sequence information.

Table 2: Quantitative Analysis of the Mitogenic Activity of HPV-16 E5 Variants in NIH-3T3 Cells

| E5 Variant | Relative Cell Growth (Arbitrary Units) | Percentage of Cells in S Phase |

| Control (vector only) | 1.0 | 15% |

| Reference Sequence | 1.8 | 25% |

| Thr64 | 1.2 | 18% |

| Leu44Val65 | 3.5 | 40% |

| Thr37Leu44Val65 | 3.2 | 38% |

| Tyr8Leu44Val65 | 1.5 | 22% |

Data adapted from studies on the mitogenic effects of E5 variants in murine fibroblasts.[8] The relative cell growth is a comparative measure, and the percentage of cells in the S phase indicates proliferative activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the oncogenic potential of HPV-16 E5 variants.

Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of cellular transformation.

Materials:

-

6-well tissue culture plates

-

Base agar solution (e.g., 0.6% Noble agar in complete medium)

-

Top agar solution (e.g., 0.3% Noble agar in complete medium)

-

Cells expressing different E5 variants and control cells

-

Complete cell culture medium

-

Crystal violet staining solution

Procedure:

-

Prepare the base layer: Melt the base agar solution and allow it to cool to 42°C. Pipette 2 mL of the base agar into each well of a 6-well plate. Allow the agar to solidify at room temperature for 30 minutes.

-

Prepare the cell layer: Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 1 x 10^4 cells/mL. Mix the cell suspension with an equal volume of molten top agar (at 42°C).

-

Plate the cells: Immediately pipette 2 mL of the cell-agar mixture on top of the solidified base layer.

-

Incubation: Allow the top layer to solidify at room temperature for 30 minutes, then transfer the plates to a 37°C, 5% CO2 incubator for 2-3 weeks.

-

Feeding: Add 0.5 mL of complete medium to the top of the agar every 3-4 days to prevent drying.

-

Staining and Counting: After 2-3 weeks, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1 hour. Wash the wells with PBS and count the number of colonies larger than a predetermined size (e.g., 50 µm) using a microscope.

Western Blot for EGFR and MAPK Pathway Activation

This protocol details the detection of phosphorylated (activated) forms of EGFR and downstream kinases like ERK1/2.

Materials:

-

Cell lysates from cells expressing E5 variants and controls

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Co-Immunoprecipitation for E5-EGFR Interaction

This protocol is for determining the physical interaction between HPV-16 E5 and EGFR.

Materials:

-

Cell lysates

-

Antibody against HPV-16 E5 (or a tag if E5 is tagged)

-

Protein A/G magnetic beads or agarose beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-E5 antibody overnight at 4°C.

-

Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-EGFR antibody.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental procedures discussed in this guide.

Caption: HPV-16 E5 enhances EGFR signaling, promoting cell proliferation.

Caption: Workflow for the soft agar colony formation assay.

Caption: Workflow for Co-IP and Western Blot analysis.

Conclusion and Future Directions

The HPV-16 E5 oncoprotein is a significant contributor to the early stages of HPV-mediated carcinogenesis. Its ability to potentiate growth factor signaling, inhibit apoptosis, and facilitate immune evasion underscores its importance in creating a cellular environment that favors viral persistence and malignant progression. The existence of E5 variants with differing mitogenic activities highlights the need for further research to elucidate how specific genetic variations impact E5 function and, consequently, cervical cancer risk.

Future studies should focus on a more comprehensive analysis of a wider range of E5 variants and their impact on various cellular processes. The development of high-throughput assays to screen for the oncogenic potential of E5 variants could provide valuable insights into viral pathogenesis. Furthermore, a deeper understanding of the molecular interactions of E5 could unveil novel targets for the development of therapeutic interventions aimed at preventing or treating HPV-associated cancers, particularly in their early stages. The potential of E5 as a therapeutic target is an active area of investigation, with promising preclinical results for E5-targeted immunotherapies.[5]

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. The first hydrophobic region of the HPV16 E5 protein determines protein cellular location and facilitates anchorage-independent growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human papillomavirus type 16 E5 protein modulates ERK1/2 and p38 MAP kinase activation by an EGFR-independent process in stressed human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of human papillomavirus type 16 oncogenes on MAP kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPV 16 E5 oncoprotein is expressed in early stage carcinogenesis and can be a target of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Papillomavirus E5: the smallest oncoprotein with many functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human papillomavirus oncoproteins and apoptosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analyses of variant human papillomavirus type-16 E5 proteins for their ability to induce mitogenesis of murine fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhancement of EGF- and PMA-mediated MAP kinase activation in cells expressing the human papillomavirus type 16 E5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. The Human Papillomavirus Type 16 E5 Protein Impairs TRAIL- and FasL-Mediated Apoptosis in HaCaT Cells by Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Functional Implications of the E5 Oncogene Polymorphisms of Human Papillomavirus Type 16 - PMC [pmc.ncbi.nlm.nih.gov]

Immunological Response to HPV-16 E5 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the host immunological response to the Human Papillomavirus type 16 (HPV-16) E5 protein. The E5 oncoprotein, predominantly expressed in the early stages of infection and in pre-malignant lesions, plays a critical role in viral pathogenesis and immune evasion.[1] While often lost upon viral integration into the host genome during the progression to invasive cancer, its function in establishing persistent infection makes it a key target for therapeutic intervention.[1][2] This document synthesizes current research on the cellular and humoral immune responses to E5, details its sophisticated immune evasion strategies, summarizes key quantitative data, and provides representative experimental protocols and pathway diagrams.

Core Function: Mechanisms of Immune Evasion

The HPV-16 E5 protein is a master manipulator of the host immune system, employing multiple strategies to prevent the recognition and elimination of infected cells. These mechanisms primarily involve disrupting antigen presentation pathways and suppressing innate immune signaling.

Interference with Antigen Presentation

E5's primary immune evasion tactic is the downregulation of Major Histocompatibility Complex (MHC) class I molecules, which are essential for presenting viral peptides to cytotoxic T lymphocytes (CTLs).

-

MHC Class I Sequestration: The E5 protein directly interacts with the heavy chain of MHC class I molecules (specifically HLA-A and -B) within the endoplasmic reticulum (ER) and Golgi apparatus.[3][4][5] This interaction prevents the proper trafficking of MHC-I to the cell surface, leading to their accumulation in intracellular compartments and a significant reduction in surface expression.[3][4] This effectively renders the infected cell invisible to HPV-specific CD8+ T cells.[3]

-

MHC Class II Interference: E5 also hinders the antigen presentation pathway for MHC class II molecules. By preventing the acidification of late endosomes, it blocks the proper loading of antigenic peptides onto MHC-II, thereby impairing the activation of CD4+ helper T cells.[2][3]

-

Downregulation of CD1d: E5 has been shown to downregulate the surface expression of the non-classical MHC molecule CD1d.[6][7] E5 redirects CD1d for proteasomal degradation, which may allow infected cells to evade recognition by Natural Killer T (NKT) cells, a component of the innate immune system.[6][8]

Suppression of Innate Immune Signaling

Recent findings have illuminated E5's role in actively suppressing intracellular antiviral signaling pathways.

-

Inhibition of the STING Pathway: The E5 protein can directly bind to and block the mitochondrial antiviral-signaling protein (MAVS) and the stimulator of interferon genes (STING).[9][10] This action prevents the downstream activation of interferon regulatory factors (IRFs) and subsequent production of type I interferons (IFNs), which are critical for establishing an antiviral state.[9]

-

Impairment of the Immunoproteasome: In addition to sequestering MHC-I, E5 also suppresses the expression and function of the immunoproteasome.[9] The immunoproteasome is responsible for generating the specific peptide fragments that are loaded onto MHC-I molecules. By inhibiting this machinery, E5 further reduces the repertoire of viral antigens that can be presented on the cell surface, diminishing the diversity of the potential T-cell response.[9][10]

Figure 1. E5-mediated downregulation of MHC Class I antigen presentation.

Figure 2. HPV-16 E5 suppresses the STING innate immune signaling pathway.

Adaptive Immune Response to HPV-16 E5

Despite its immune evasion capabilities, the E5 protein is recognized by the adaptive immune system and can be a target for both T cells and antibodies.

Cellular Immune Response

The E5 protein is a known tumor rejection antigen, capable of inducing cytotoxic T-lymphocyte (CTL) activity.[8][11]

-

T-Cell Recognition: Studies in oropharyngeal cancer patients have shown that HPV-specific T-cell responses are not limited to the E6 and E7 oncoproteins. E5 is a dominant target for CD8+ T cells in these patients.[12]

-

Identified Epitopes: Specific HLA-A*0201-restricted CTL epitopes have been identified, such as the E5 63-71 peptide, which can induce peptide-specific CTL responses in HPV-16-infected cervical cancer patients.[11]

-

Therapeutic Potential: Therapeutic vaccines targeting E5 have shown promise in preclinical mouse models. A vaccine that targets the E5 protein to dendritic cells (DCs) via an anti-DEC-205 antibody induced a robust, protective immune response, leading to tumor control and long-term survival in a significant percentage of animals.[1][13] This protection was mediated by both CD4+ and CD8+ T cells and was characterized by a Th1/Th17 cytokine profile.[1]

Humoral Immune Response

The antibody response to E5 is less well-characterized than the cellular response, but emerging evidence suggests it may play a protective role.

-

Antibody Prevalence: A study analyzing serum samples found that the prevalence of anti-E5 antibodies was highest in women with no cervical lesions and decreased progressively with the severity of the lesion (CIN1 to CIN3/CC).[14]

-

Association with Clearance: The presence of anti-E5 antibodies was inversely associated with the presence of HPV DNA and the degree of cervical lesions, suggesting that a humoral response to E5 could be linked to the clearance of the infection.[14] However, in oropharyngeal cancer, no association was found between E5 antibodies and disease stage.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the immunological response to HPV-16 E5.

Table 1: Cellular Immune Response to E5

| Parameter | Finding | Experimental System | Reference |

|---|---|---|---|

| Tumor Protection | 70% of mice controlled tumor growth and survived after immunization with anti-DEC-205:16E5 conjugate. | BALB/c mice with BMK-16/myc tumors | [1] |

| 100% of control group mice died by day 30. | BALB/c mice with BMK-16/myc tumors | [1] | |

| Memory T-Cell Response | 2-fold increment in memory CD4+ T-cells in draining lymph nodes after anti-DEC-205:16E5 immunization. | BALB/c mice | [1] |

| 6-fold increment in memory CD8+ T-cells in draining lymph nodes after anti-DEC-205:16E5 immunization. | BALB/c mice | [1] | |

| CTL Response | Significant induction of E5 63-71 peptide-specific CTLs in HPV-16-infected HLA-A2+ patients (P = 0.017). | Human PBMCs | [11] |

| Antigen Presentation | E5 expression reduced the number of presented source proteins from 548 (control) to 482. | CAL-27 cells (HNSCC line) |[10] |

Table 2: Immune Evasion by E5

| Parameter | Finding | Experimental System | Reference |

|---|---|---|---|

| MHC-I Expression | 28.0% reduction in MHC-I expression at 2 hours post-stimulation. | Human primary keratinocytes | [7] |

| | 33.0% reduction in MHC-I expression at 6 hours post-stimulation. | Human primary keratinocytes |[7] |

Table 3: Humoral Immune Response to E5

| Parameter | Finding | Population Studied | Reference |

|---|---|---|---|

| Antibody Prevalence | 17.9% overall anti-E5 antibody prevalence. | 485 women (with and without cervical lesions) | [14] |

| 49.4% prevalence in no lesion (NL) group. | 485 women (with and without cervical lesions) | [14] | |

| 32.2% prevalence in CIN1 group. | 485 women (with and without cervical lesions) | [14] | |

| 11.5% prevalence in CIN2 group. | 485 women (with and without cervical lesions) | [14] | |

| 6.9% prevalence in CIN3/CC group. | 485 women (with and without cervical lesions) | [14] |

| Odds Ratio (vs NL) | Negative association of anti-E5 antibodies with CIN1 (OR = 0.38), CIN2 (OR = 0.42), and CIN3/CC (OR = 0.32). | 485 women (with and without cervical lesions) |[14] |

Key Experimental Protocols

The following are representative, detailed protocols for key experiments used to study the immune response to HPV-16 E5, based on methodologies described in the cited literature.

Protocol: IFN-γ ELISPOT Assay for E5-Specific T-Cell Response

This protocol is for quantifying the frequency of IFN-γ-producing T cells in response to E5 peptides.[6][11][12]

-

Plate Coating:

-

Pre-wet a 96-well PVDF membrane ELISPOT plate with 15 µL of 35-70% ethanol for 1 minute.

-

Wash wells 3 times with 150 µL of sterile PBS.

-

Coat wells with 50-100 µL of anti-human IFN-γ capture antibody (e.g., at 10 µg/mL in sterile PBS).

-

Seal the plate and incubate overnight at 4°C.

-

-

Cell Preparation and Plating:

-

The next day, wash the plate 3 times with sterile PBS to remove unbound antibody.

-

Block the membrane with 150 µL of complete cell culture medium (e.g., RPMI-1640 + 10% FBS) for at least 2 hours at 37°C.

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood using a Ficoll density gradient.

-

Resuspend PBMCs in complete medium to a concentration of 2-3 x 10^6 cells/mL.

-

Decant the blocking medium from the ELISPOT plate.

-

-

Stimulation:

-

Add 100 µL of the PBMC suspension to each well (2-3 x 10^5 cells/well).

-

Add 100 µL of E5-specific peptides (e.g., E5 63-71) at a final concentration of 10 µg/mL.

-

Include a negative control (medium with peptide diluent, e.g., DMSO) and a positive control (e.g., PHA mitogen or a pool of known viral peptides).

-

-

Incubation and Development:

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator. Do not stack or move the plates.

-

After incubation, discard the cells and wash the plate 3-5 times with PBS containing 0.05% Tween 20 (PBST).

-

Add 80-100 µL of biotinylated anti-human IFN-γ detection antibody, diluted in PBS with 0.5% BSA. Incubate for 2 hours at room temperature.

-

Wash the plate 3 times with PBST.

-

Add 80-100 µL of Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate. Incubate for 30-45 minutes at room temperature.

-

Wash the plate 3 times with PBST, followed by 3 final washes with PBS only.

-

-

Spot Visualization and Analysis:

-

Add 100 µL of a substrate solution (e.g., BCIP/NBT). Incubate at room temperature for ~5-15 minutes, monitoring for spot development.

-

Stop the reaction by washing extensively with tap water.

-

Allow the plate to air-dry completely.

-

Count the spots using an automated ELISPOT reader. Results are expressed as Spot Forming Cells (SFCs) per 10^6 PBMCs.

-

Figure 3. General experimental workflow for an IFN-γ ELISPOT assay.

Protocol: Flow Cytometry for MHC-I Surface Expression

This protocol describes how to quantify changes in surface MHC-I levels on keratinocytes expressing HPV-16 E5.[7][15][16]

-

Cell Preparation:

-

Culture human keratinocytes with and without transfection/transduction of an HPV-16 E5 expression vector. Use an empty vector as a control.

-

Harvest cells by detaching with a gentle enzyme like Dispase II or Trypsin/EDTA.

-

Wash cells once with cold PBS and centrifuge at 400 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in FACS buffer (e.g., PBS + 1-5% BSA or FBS). Count cells and adjust concentration to ~1 x 10^6 cells/mL.

-

-

Antibody Staining:

-

Aliquot 100 µL of cell suspension (~1 x 10^5 cells) into FACS tubes.

-

Add a fluorochrome-conjugated primary antibody specific for MHC class I (e.g., FITC- or PE-conjugated anti-HLA-A,B,C antibody) at the manufacturer's recommended dilution.

-

Incubate for 30-50 minutes at 4°C, protected from light.

-

(Optional, for unconjugated primary Ab): Wash cells twice with FACS buffer, then add a corresponding fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C, protected from light.

-

-

Data Acquisition:

-

Wash cells twice with 1 mL of cold FACS buffer to remove unbound antibody.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

-

Analysis:

-

Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) plots.

-

Analyze the histogram of fluorescence intensity for the MHC-I channel.

-

Compare the Mean Fluorescence Intensity (MFI) or the percentage of positive cells between E5-expressing cells and empty vector control cells to quantify the downregulation.

-

Protocol: In Vivo Therapeutic Tumor Protection Assay

This protocol outlines a mouse model to test the efficacy of an E5-based therapeutic vaccine.[1][13][17]

-

Tumor Cell Inoculation:

-

Culture tumor cells that express HPV-16 E5 (e.g., BMK-16/myc cells).

-

Harvest and wash the cells, resuspending them in sterile PBS.

-

Subcutaneously (s.c.) inoculate 6-8 week old female BALB/c mice with 5 x 10^5 tumor cells in the flank.

-

-

Therapeutic Vaccination:

-

At day 7 and day 14 post-tumor inoculation, immunize groups of mice.

-

Test Group: Immunize s.c. with the E5 vaccine candidate (e.g., anti-DEC-205:16E5 conjugate) mixed with an adjuvant (e.g., Poly I:C).

-

Control Groups: Immunize with adjuvant only (PBS), free E5 protein + adjuvant, or an irrelevant antigen conjugate + adjuvant.

-

-

Monitoring and Endpoint:

-

Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Calculate tumor volume (e.g., Volume = 0.5 x length x width^2).

-

Monitor the survival of the mice.

-

The primary endpoints are tumor growth delay/rejection and overall survival. Mice are typically euthanized when tumors reach a predetermined size (~1.5 cm in diameter) or show signs of ulceration.

-

-

Immunological Readouts (Optional):

-

At the end of the experiment or at specific time points, spleens and draining lymph nodes can be harvested.

-

Immune cells can be isolated and re-stimulated in vitro with E5 protein or peptides to measure memory T-cell responses via ELISPOT or intracellular cytokine staining.

-

References

- 1. Induction of Therapeutic Protection in an HPV16-Associated Mouse Tumor Model Through Targeting the Human Papillomavirus-16 E5 Protein to Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]

- 5. mstechno.co.jp [mstechno.co.jp]

- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Silencing of MHC-I in Keratinocytes by Herpesvirus US11 Protein to Model Alloreactive Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic T-Lymphocyte Responses to Human Papillomavirus Type 16 E5 and E7 Proteins and HLA-A*0201-Restricted T-Cell Peptides in Cervical Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Keratinocyte Differentiation by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. IFN-γ ELISpot assay [bio-protocol.org]

- 12. mstechno.co.jp [mstechno.co.jp]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Flow cytometry analysis of the subpopulations of mouse keratinocytes and skin immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Infection-Based Murine Model for Papillomavirus-Associated Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

HPV-16 E5: A Key Modulator in the Viral Replication Cycle

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Human Papillomavirus type 16 (HPV-16) E5 oncoprotein is a small, hydrophobic protein that plays a multifaceted, albeit subtle, role in the viral replication cycle. While often overshadowed by the major oncoproteins E6 and E7, E5 is crucial for creating a cellular environment conducive to viral persistence and propagation. This technical guide provides a comprehensive overview of the functions of HPV-16 E5 in the viral life cycle, with a focus on its impact on viral DNA amplification, late gene expression, and its interaction with key cellular signaling pathways.

The Role of HPV-16 E5 in the Productive Viral Life Cycle

The HPV life cycle is intricately linked to the differentiation of the host keratinocytes. The productive phase of the viral life cycle, which includes viral genome amplification, expression of late genes (L1 and L2), and the assembly of new virions, occurs in the upper layers of the stratified epithelium. HPV-16 E5 is expressed during this productive stage and contributes significantly to its success.

Studies have shown that while E5 is not essential for the initial establishment of the viral genome in basal cells, it plays a quantitative role in the productive stage.[1][2] Mutant HPV-16 genomes lacking E5 exhibit a reduction in the percentage of suprabasal cells that undergo DNA synthesis.[2] This suggests that E5 contributes to the reprogramming of differentiated cells to support viral DNA replication.

Quantitative Impact of HPV-16 E5 on Viral Replication

The following table summarizes the observed quantitative effects of HPV-16 E5 on various aspects of the viral replication cycle.

| Parameter | Effect of E5 Knockout/Mutation | Fold Change/Percentage Reduction | Reference |

| Suprabasal Cells in S-phase | Reduction in the percentage of cells undergoing DNA synthesis | Not explicitly quantified as a fold change, but a "quantitative reduction" was observed. | [2] |

| Viral DNA Amplification | Does not prevent amplification but leads to a reduction | While a direct fold-change is not consistently reported, studies indicate a less robust amplification in the absence of E5. | [1][2] |

| Late Gene (L1/L2) Expression | Retained, but at a potentially reduced level | Specific quantitative data on fold-change is limited, but the overall productive cycle is less efficient. | [2] |

| E5 mRNA Expression in Lesions | Increases with the severity of the disease | Highest levels found in CIN III lesions. | [3] |

Key Cellular Processes Modulated by HPV-16 E5

HPV-16 E5 exerts its influence on the viral replication cycle by interacting with and modulating various host cell processes. These include growth factor signaling, immune evasion, and apoptosis.

Interaction with the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

A primary mechanism by which HPV-16 E5 promotes a cellular environment favorable for viral replication is through the potentiation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5] E5 enhances EGFR activation, leading to downstream signaling through the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[1][6] This sustained signaling promotes cell proliferation and survival, which are essential for viral DNA amplification in the differentiating layers of the epithelium.

Signaling Pathway of HPV-16 E5-Mediated EGFR Activation

Caption: HPV-16 E5 enhances EGFR signaling, promoting cell proliferation and survival.

Immune Evasion Mechanisms

To establish a persistent infection, HPV must evade the host's immune system. HPV-16 E5 contributes to this by downregulating the cell surface expression of Major Histocompatibility Complex (MHC) class I molecules.[6] E5 interacts with the MHC class I heavy chain, retaining it in the Golgi apparatus and preventing its transport to the cell surface. This impairs the presentation of viral antigens to cytotoxic T lymphocytes, allowing the virus to persist.

Modulation of Apoptosis

HPV-16 E5 can also protect infected cells from apoptosis, or programmed cell death. It has been shown to inhibit apoptosis induced by various stimuli by targeting pro-apoptotic proteins like Bax and by modulating survival pathways such as the PI3K-Akt pathway.[7][8] By preventing premature cell death, E5 ensures the survival of the host cell for the completion of the viral replication cycle.

Signaling Pathway of HPV-16 E5-Mediated Apoptosis Inhibition

Caption: HPV-16 E5 inhibits apoptosis through multiple mechanisms.

Experimental Methodologies for Studying HPV-16 E5

The study of HPV-16 E5's role in the viral life cycle relies on a variety of sophisticated molecular and cellular biology techniques.

Organotypic Raft Cultures

To recapitulate the differentiation-dependent life cycle of HPV in vitro, organotypic raft cultures are employed.[4][9][10][11] This three-dimensional culture system involves growing keratinocytes containing the HPV genome on a collagen matrix embedded with fibroblast feeder cells. The culture is then lifted to an air-liquid interface, which induces the keratinocytes to stratify and differentiate, mimicking the structure of the native epithelium. This allows for the study of the productive phase of the viral life cycle, including viral DNA amplification and late gene expression.

Detailed Protocol for Organotypic Raft Cultures:

-

Preparation of Collagen-Fibroblast Dermal Equivalents:

-

Mix rat tail collagen type I with reconstitution buffer and DMEM.

-

Add J2 fibroblasts to the collagen mixture.

-

Pipette the mixture into a 24-well plate and allow it to solidify at 37°C.

-

-

Seeding of Keratinocytes:

-

Seed HPV-16 positive keratinocytes onto the surface of the dermal equivalent.

-

Submerge the culture in growth medium and incubate until the keratinocytes reach confluence.

-

-

Lifting to Air-Liquid Interface:

-

Place the dermal equivalent with the confluent keratinocyte layer onto a stainless-steel grid in a culture dish.

-

Add culture medium to the dish so that the keratinocytes are exposed to the air from above and the medium from below.

-

Culture for 12-16 days, changing the medium every other day.

-